molecular formula C8H10N2O3 B15237869 2-Ethoxy-4-methyl-5-nitropyridine

2-Ethoxy-4-methyl-5-nitropyridine

Cat. No.: B15237869
M. Wt: 182.18 g/mol
InChI Key: SINRGLILAMTWAJ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methyl-5-nitropyridine is an organic compound with the molecular formula C8H10N2O3. It is a derivative of pyridine, characterized by the presence of ethoxy, methyl, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-5-nitropyridine typically involves the nitration of 2-ethoxy-4-methylpyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically conducted at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methyl-5-nitropyridine in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-ethoxy-4-methyl-5-nitropyridine

InChI

InChI=1S/C8H10N2O3/c1-3-13-8-4-6(2)7(5-9-8)10(11)12/h4-5H,3H2,1-2H3

InChI Key

SINRGLILAMTWAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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